molecular formula C12H11NO4S B353019 2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid CAS No. 862257-52-1

2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid

Cat. No.: B353019
CAS No.: 862257-52-1
M. Wt: 265.29g/mol
InChI Key: XZHWHTSOQTXOTL-UHFFFAOYSA-N
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Description

2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the phenylmethyl group and the acetic acid moiety further enhances its chemical properties and potential reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid typically involves the reaction of thiazolidine derivatives with appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The phenylmethyl group may enhance binding affinity to these targets, while the acetic acid moiety can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c14-10(15)6-9-11(16)13(12(17)18-9)7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHWHTSOQTXOTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(SC2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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